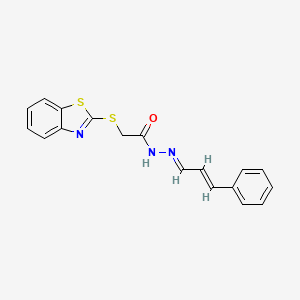![molecular formula C21H14Br2N2O2 B11558093 2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11558093.png)
2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenol group substituted with bromine atoms and a benzoxazole moiety, which contributes to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of a phenol derivative followed by the introduction of the benzoxazole moiety through a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques ensures the final product meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dibrom-6-[(E)-{[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Arzneimittelentwicklung.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,4-Dibrom-6-[(E)-{[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Phenolgruppe der Verbindung kann Wasserstoffbrückenbindungen bilden und mit Enzymen oder Rezeptoren interagieren, während die Benzoxazol-Einheit zu ihrer Bindungsaffinität und Spezifität beitragen kann. Diese Wechselwirkungen können verschiedene biologische Prozesse modulieren und zu den beobachteten Wirkungen führen.
Wirkmechanismus
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds and interact with enzymes or receptors, while the benzoxazole moiety may contribute to its binding affinity and specificity. These interactions can modulate various biological processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4-Dibrom-6-[(E)-{[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2,4-Dibrom-6-[(E)-{[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2,4-Dibrom-6-[(E)-{[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Einzigartigkeit
Die Einzigartigkeit von 2,4-Dibrom-6-[(E)-{[2-(2-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl von Bromatomen als auch einer Benzoxazol-Einheit. Diese Kombination von funktionellen Gruppen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C21H14Br2N2O2 |
|---|---|
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
2,4-dibromo-6-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14Br2N2O2/c1-12-4-2-3-5-16(12)21-25-18-10-15(6-7-19(18)27-21)24-11-13-8-14(22)9-17(23)20(13)26/h2-11,26H,1H3 |
InChI-Schlüssel |
UMRGCPKIMULKCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{[(E)-(2-hydroxy-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11558012.png)
![6-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11558019.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11558020.png)
![2-methoxy-4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11558026.png)
![N-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11558031.png)
![(1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B11558038.png)
![3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide](/img/structure/B11558043.png)
![N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11558063.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558066.png)
![(5Z)-3-{[(2-iodophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11558074.png)
![Heptyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11558080.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11558085.png)
